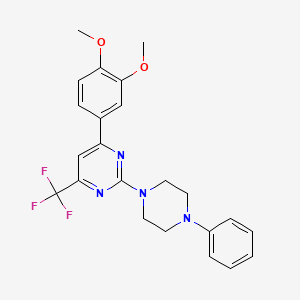![molecular formula C24H21N3O3S B11441508 3-(furan-2-ylmethyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441508.png)
3-(furan-2-ylmethyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxynaphthalene moiety, and a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions The process starts with the preparation of key intermediates, such as furan-2-ylmethanol and 2-methoxynaphthalene derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyridothiadiazine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxynaphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of the carbonitrile group.
Substitution: Friedel-Crafts acylation reactions are performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde
Reduction: Primary amines
Substitution: Various substituted methoxynaphthalene derivatives
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A simpler analog with a furan ring and a hydroxymethyl group.
2-Methoxynaphthalene: A related compound with a methoxynaphthalene moiety.
Pyridothiadiazine derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
3-[(FURAN-2-YL)METHYL]-8-(2-METHOXYNAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H21N3O3S/c1-29-21-9-8-16-5-2-3-7-18(16)23(21)19-11-22(28)27-14-26(13-17-6-4-10-30-17)15-31-24(27)20(19)12-25/h2-10,19H,11,13-15H2,1H3 |
InChI Key |
MCLRRUPMMZSOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC(=O)N4CN(CSC4=C3C#N)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B11441434.png)
![2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11441438.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11441439.png)
![benzyl 2-(3-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B11441456.png)
![3-(3-chlorophenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441467.png)
![3-benzyl-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441470.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441471.png)
![propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate](/img/structure/B11441474.png)
![Dimethyl 2-({[benzyl(ethyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B11441477.png)
![7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441481.png)
![7-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441487.png)
![2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11441495.png)

![methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate](/img/structure/B11441512.png)
